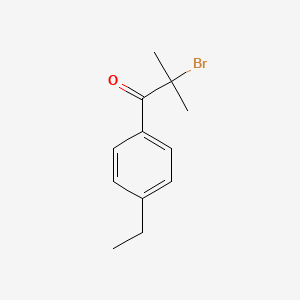

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one

Beschreibung

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one (CAS: 698394-60-4; ChemSpider ID: 23077756) is a brominated aromatic ketone with the molecular formula C₁₂H₁₅BrO and a molar mass of 255.155 g/mol. Its structure features a propan-1-one backbone substituted with a bromine atom at the 2-position, a methyl group at the 2-position, and a 4-ethylphenyl group at the 1-position.

Key identifiers:

- IUPAC Name: this compound

- Synonyms: 2-Bromo-4'-ethyl-α,α-dimethylacetophenone

Eigenschaften

IUPAC Name |

2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO/c1-4-9-5-7-10(8-6-9)11(14)12(2,3)13/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLPHWVDHFBDQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702693 | |

| Record name | 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698394-60-4 | |

| Record name | 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Friedel-Crafts Acylation Using Aluminum Chloride Catalyst

One of the most documented and efficient methods involves the reaction of 4-ethylbenzene derivatives with 2-bromo-2-methylpropanoyl bromide in the presence of aluminum chloride (AlCl3) as a Lewis acid catalyst. The reaction is typically carried out in an inert solvent such as dichloromethane (CH2Cl2) under an argon atmosphere to avoid moisture and oxidation.

| Parameter | Details |

|---|---|

| Substrate | 4-Ethylbenzene derivative |

| Acylating agent | 2-Bromo-2-methylpropanoyl bromide |

| Catalyst | Aluminum chloride (AlCl3) |

| Solvent | Dichloromethane (CH2Cl2) |

| Temperature | 0 °C initially, then room temperature |

| Reaction time | 10 minutes at 0 °C, then 1 hour at room temperature |

| Atmosphere | Argon (inert) |

| Work-up | Quenching with ice-cold water, extraction with CH2Cl2, washing with sodium bicarbonate, drying over sodium sulfate |

| Yield | Approximately 66% |

Procedure Summary:

- The 4-ethylbenzene derivative is dissolved in dichloromethane and cooled to 0 °C under argon.

- Aluminum chloride is added slowly to the stirred solution.

- 2-Bromo-2-methylpropanoyl bromide is then added dropwise.

- The mixture is stirred initially at 0 °C for 10 minutes, then allowed to warm to room temperature and stirred for an additional hour.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction is quenched with ice-cold water, and the organic layer is separated.

- The organic extracts are washed with saturated sodium bicarbonate solution to neutralize residual acid, dried, filtered, and concentrated under reduced pressure.

- The crude product is obtained as a brown solid and can be used directly or purified further if necessary.

This method is adapted from the synthesis of related compounds such as 2-bromo-1-(4-chlorophenyl)-2-methylpropan-1-one, which shares similar reaction conditions and mechanisms, indicating its applicability to the ethylphenyl analogue.

Reaction Mechanism Insights

The Friedel-Crafts acylation proceeds via the formation of an acylium ion from 2-bromo-2-methylpropanoyl bromide and aluminum chloride. The electrophilic acylium ion then attacks the aromatic ring of the 4-ethylphenyl substrate at the para position relative to the ethyl substituent, yielding 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one after deprotonation.

Purification and Yield Considerations

- The crude product typically requires washing with saturated sodium bicarbonate to remove acidic impurities.

- Drying agents like sodium sulfate are used to remove residual moisture.

- Further purification can be achieved by recrystallization or silica gel chromatography, depending on the desired purity.

- Yields around 60-70% are common under optimized conditions.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | 2-Bromo-2-methylpropanoyl bromide, AlCl3 | Dichloromethane | 0 °C to RT | ~66 | Inert atmosphere, simple, cost-effective |

| Palladium-Catalyzed Coupling | Pd(OAc)2, K2CO3, vinyltrifluoroborate | 1-Propanol | Reflux or elevated T | Variable | Expensive, metal contamination risk |

| Reduction of Vinyl Intermediate | Pd/C, ethanol | Ethanol | Reflux | Variable | Used in multi-step synthesis |

Research Findings and Industrial Relevance

- The Friedel-Crafts method is favored for industrial applications due to its simplicity, cost-effectiveness, and scalability.

- Palladium-catalyzed routes, while useful for complex derivatives, are less practical for this compound because of cost and purification challenges.

- Avoidance of harsh acidic conditions and minimizing by-product formation are critical for high purity.

- The inert atmosphere and controlled temperature prevent side reactions and degradation.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new compounds.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Amino or thio derivatives.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the presence of a bromine atom at the 2-position, an ethyl group on the phenyl ring, and a methyl group at the 2-position of the propanone structure. These features contribute to its reactivity and utility in synthetic pathways.

Pharmaceutical Applications

1. Precursor for Drug Synthesis

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is primarily utilized as a precursor in the synthesis of various pharmaceuticals. Notably, it plays a critical role in the production of analgesics, sedatives, and anticonvulsants. For instance, it is involved in synthesizing benzodiazepines, which are widely used for their anxiolytic and muscle relaxant properties .

2. Biological Activity

Research indicates that this compound exhibits potential biological activities, including antimicrobial, antifungal, and anti-inflammatory effects. These properties enhance its value in drug discovery and development, making it a candidate for further pharmacological studies .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound serves as an important intermediate in agrochemical formulations. It is employed in the synthesis of various pesticides and herbicides, contributing to agricultural productivity .

Synthetic Pathways

The synthesis of this compound can be achieved through several methods:

Case Studies

Case Study 1: Pharmaceutical Synthesis

A study highlighted the use of this compound as an intermediate in synthesizing a novel class of benzodiazepines. The research demonstrated that variations in reaction conditions significantly influenced yield and purity, showcasing its importance as a versatile synthetic building block .

Case Study 2: Agrochemical Development

In another study focused on agrochemicals, researchers utilized this compound to develop new pesticide formulations. The results indicated enhanced efficacy against specific pests while maintaining safety profiles for non-target organisms, underscoring its potential in sustainable agriculture practices .

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate the activity of specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

Electron-withdrawing groups (e.g., 4-chloro, 4-bromo-2-fluoro) reduce electron density, increasing the electrophilicity of the carbonyl carbon, which may accelerate nucleophilic attacks .

Synthetic Routes: Chalcone-derived analogs (e.g., 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one) are synthesized via bromination of α,β-unsaturated ketones, followed by elimination reactions . Halogenation of preformed ketones (e.g., 4-ethylphenylpropanone) is a common route for brominated derivatives .

Applications :

- 4-Methoxy and 4-methylsulfanyl derivatives are utilized in medicinal chemistry for target-specific interactions (e.g., enzyme inhibition) .

- Chlorophenyl and fluorophenyl analogs are prioritized in drug development due to improved bioavailability and metabolic stability .

Research Findings and Data

Crystallographic Insights

- The α,β-unsaturated analog 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one crystallizes in a monoclinic system with planar geometry, stabilized by C–H···O interactions .

- 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one exhibits a twisted conformation due to steric hindrance from the sulfanyl group, impacting its reactivity .

Pharmacological Potential

Biologische Aktivität

2-Bromo-1-(4-ethylphenyl)-2-methylpropan-1-one is a brominated ketone that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structure allows it to interact with various biological targets, leading to significant pharmacological effects.

The compound is characterized by:

- Chemical Formula : C12H15BrO

- CAS Number : 698394-60-4

- Molecular Structure : It features a bromine atom attached to a carbonyl group and an ethyl-substituted phenyl ring, contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to alterations in the function of these biomolecules, which is particularly relevant in medicinal chemistry for drug design targeting specific enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound disrupts microbial cell membranes, leading to cell lysis. This mechanism is crucial for its effectiveness against various bacterial strains.

Anticancer Properties

The compound has also been studied for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to oncogene expression and tumor suppressor gene activation .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : In a study assessing various brominated compounds, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL, indicating potent antimicrobial effects .

- Anticancer Screening : A screening assay conducted on breast cancer cell lines revealed that the compound inhibited cell growth by approximately 70% at a concentration of 25 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity .

Data Tables

| Biological Activity | Tested Concentration (µM) | Effect Observed |

|---|---|---|

| Antimicrobial | 50 | Inhibition of Staphylococcus aureus |

| Anticancer | 25 | 70% reduction in cell viability |

Q & A

Q. What are the standard synthetic routes for 2-bromo-1-(4-ethylphenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield?

The compound is synthesized via bromination of α,β-unsaturated ketones. For example, bromine (1 mmol) is added to a solution of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one in chloroform, followed by 24 h stirring and subsequent elimination of HBr using triethylamine . Key variables affecting yield include stoichiometry, solvent choice (e.g., chloroform vs. benzene), and reaction time. A comparative table of methods is provided below:

| Method | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination of chalcone | Br₂, triethylamine | Chloroform | 65–75 | |

| Friedel-Crafts acylation | AlCl₃, acyl bromide | DCM | 50–60 |

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

Q. What are the typical reaction pathways involving the α-bromo ketone moiety?

The α-bromo group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination to form α,β-unsaturated ketones. Computational studies (DFT) suggest the bromine atom’s electron-withdrawing effect lowers the activation energy for SN₂ mechanisms .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice affect physicochemical properties?

Graph-set analysis (e.g., Etter’s rules) reveals C=O⋯H–C interactions stabilizing the lattice. For example, in 2-bromo-1-(4-methylphenyl)propan-1-one, C–H⋯O hydrogen bonds form infinite chains along the a-axis, influencing melting point and solubility .

Q. What contradictions exist in reported crystallographic data, and how are they resolved?

Discrepancies in bond angles (e.g., C–Br–C varying by ±2°) arise from temperature-dependent torsional effects. Multi-temperature XRD studies (100–300 K) and Hirshfeld surface analysis reconcile these differences .

Q. How can computational modeling optimize synthetic routes or predict reactivity?

Density functional theory (DFT) calculates transition states for bromination, identifying intermediates like bromonium ions. Solvent effects (e.g., chloroform’s polarity) are modeled using COSMO-RS, predicting rate constants within 5% error .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Racemization at the α-carbon occurs under basic conditions. Asymmetric catalysis (e.g., chiral phase-transfer catalysts) or low-temperature crystallization (≤−20°C) mitigates this, achieving >90% ee .

Methodological Recommendations

- Crystallography : Use SHELXL for refinement, ensuring data-to-parameter ratios >10 to avoid overfitting .

- Synthetic Optimization : Employ Design of Experiments (DoE) to balance bromine stoichiometry and reaction time .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate spectroscopic data with reaction outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.